7-Hydroxyflavanone

Catalog No.
S573763
CAS No.
6515-36-2
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyflavanone

CAS Number

6515-36-2

Product Name

7-Hydroxyflavanone

IUPAC Name

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

SWAJPHCXKPCPQZ-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Synonyms

7-Hydroxy-2-phenylchroman-4-one; 2,3-Dihydro-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Anti-microbial Agents

DNA Interactions

Antioxidant Activity

Microbial Transformations

    Scientific Field: Microbiology

    Summary of Application: Microbial transformations of racemic 7-Hydroxyflavanone using strains of genus Aspergillus (A. niger KB, A. niger 13/5, A.

    Methods of Application: The study involved the use of microbial strains to transform 7-Hydroxyflavanone.

    Results: The products of O-methylation, O-methylation along with hydroxylation at C-3’ and C-4’, reduction of the carbonyl group, reduction of the carbonyl group along with hydroxylation at C-5, and dehydro

7-Hydroxyflavanone, also known as (2S)-7-hydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one, is a naturally occurring flavanone belonging to the class of flavonoids. This compound features a flavanone backbone characterized by a 2-phenyl group and a hydroxyl group at the 7-position of the flavanone structure. Its chemical formula is C15H12O3C_{15}H_{12}O_{3}, and it has a molecular weight of approximately 240.25 g/mol .

The compound exhibits a pale yellow to light brown appearance and is soluble in organic solvents, with limited solubility in water . It is often studied for its potential health benefits and biological activities.

, including:

  • Oxidation: It can undergo oxidation to form 7-hydroxyflavone through dehydrogenation at the C-2 and C-3 positions, which results in the formation of a double bond between these carbons .
  • Methylation: Methylation reactions can occur at the hydroxyl group, leading to derivatives such as 7-methoxyflavanone .
  • Biotransformation: Microorganisms such as Aspergillus niger can catalyze the transformation of 7-hydroxyflavanone into various products, showcasing its potential for microbial transformations in biochemistry .

7-Hydroxyflavanone exhibits a range of biological activities:

  • Antioxidant Properties: The compound has been shown to possess significant antioxidant activity, helping to neutralize free radicals and reduce oxidative stress .
  • Antimicrobial Activity: Studies have indicated that derivatives of 7-hydroxyflavanone demonstrate antimicrobial properties against various pathogens, making it a candidate for pharmaceutical applications .
  • Anti-inflammatory Effects: Research suggests that this compound may exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation .

Several methods have been developed for synthesizing 7-hydroxyflavanone:

  • Chemical Synthesis: Traditional synthetic routes involve the condensation of appropriate flavanone precursors with phenolic compounds under acidic conditions.
  • Microbial Transformation: Utilizing specific strains of fungi or bacteria can lead to the biotransformation of simpler flavanones into 7-hydroxyflavanone, allowing for more environmentally friendly synthesis methods .
  • Green Chemistry Approaches: Recent studies emphasize using solvent-free conditions or alternative reaction media to synthesize 7-hydroxyflavanone more sustainably .

7-Hydroxyflavanone has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at combating oxidative damage.
  • Food Industry: As a natural antioxidant, it can be used as a preservative in food products to enhance shelf life and safety.

Research on interaction studies involving 7-hydroxyflavanone has primarily focused on its binding affinity with various biological targets:

  • Molecular Docking Studies: These studies have revealed that derivatives of 7-hydroxyflavanone exhibit high binding affinities to enzymes such as sterol 14-alpha demethylase and DNA gyrase B, indicating their potential as antimicrobial agents .
  • Synergistic Effects: Investigations into combinations with other compounds suggest that 7-hydroxyflavanone may enhance the efficacy of certain antibiotics when used in conjunction with them.

Several compounds are structurally similar to 7-hydroxyflavanone. Here are some notable examples:

Compound NameStructure TypeKey Features
5,7-DihydroxyflavoneFlavonoidContains hydroxyl groups at positions 5 and 7; exhibits strong antioxidant activity .
ChrysinFlavonoidKnown for its anti-inflammatory properties; differs by lacking a hydroxyl group at position 7 .
QuercetinFlavonoidExhibits broader biological activity; contains multiple hydroxyl groups which enhance its antioxidant effects .
ApigeninFlavonoidSimilar structure but lacks hydroxy group at position 7; known for its anti-cancer properties .

Uniqueness of 7-Hydroxyflavanone

The unique positioning of the hydroxyl group at the 7-position distinguishes 7-hydroxyflavanone from other flavonoids. This specific arrangement contributes significantly to its biological activity and potential therapeutic uses. Its ability to undergo various chemical transformations also highlights its versatility compared to structurally similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.078644241 g/mol

Monoisotopic Mass

240.078644241 g/mol

Heavy Atom Count

18

UNII

CC64495H41

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6515-36-2

Metabolism Metabolites

7-Hydroxyflavanone has known human metabolites that include Flavanone 7-O-glucuronide.

Wikipedia

7-hydroxyflavanone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

Bioconversion of 7-hydroxyflavanone: isolation, characterization and bioactivity evaluation of twenty-one phase I and phase II microbial metabolites

Julie Rakel Mikell, Ikhlas Ahmad Khan
PMID: 22976322   DOI: 10.1248/cpb.c12-00296

Abstract

Microbial metabolism of 7-hydroxyflavanone (1) with fungal culture Cunninghamella blakesleeana (ATCC 8688a), yielded flavanone 7-sulfate (2), 7,4'-dihydroxyflavanone (3), 6,7-dihydroxyflavanone (4), 6-hydroxyflavanone 7-sulfate (5), and 7-hydroxyflavanone 6-sulfate (6). Mortierella zonata (ATCC 13309) also transformed 1 to metabolites 2 and 3 as well as 4'-hydroxyflavanone 7-sulfate (7), flavan-4-cis-ol 7-sulfate (8), 2',4'-dihydroxychalcone (9), 7,8-dihydroxyflavanone (10), 8-hydroxyflavanone 7-sulfate (11), and 8-methoxy-7-hydroxyflavanone (12). Beauveria bassiana (ATCC 7159) metabolized 1 to 2, 3, and 8, flavanone 7-O-β-D-O-4-methoxyglucopyranoside (13), and 8-hydroxyflavanone 7-O-β-D-O-4-methoxyglucopyranoside (14). Chaetomium cochlioides (ATCC 10195) also transformed 1 to 2, 3, 9, together with 7-hydroxy-4-cis-ol (15). Mucor ramannianus (ATCC 9628) metabolized 1 in addition to 7, to also 4,2',4'-trihydroxychalcone (16), 7,3',4'-trihydroxyflavanone (17), 4'-hydroxyflavanone 7-O-α-L-rhamnopyranoside (18), and 7,3',4'-trihydroxy-6-methoxyflavanone (19). The organism Aspergillus alliaceus (ATCC 10060) transformed 1 to metabolites 3, 16, 7,8,4'-trihydroxyflavanone (20), and 7-hydroxyflavanone 4'-sulfate (21). A metabolite of 1, flavanone 7-O-β-D-O-glucopyranoside (22) was produced by Rhizopus oryzae (ATCC 11145). Structures of the metabolic products were elucidated by means of spectroscopic data. None of the metabolites tested showed antibacterial, antifungal and antimalarial activities against selected organisms. Metabolites 4 and 16 showed weak antileishmanial activity.


Oxytrodiflavanone A and Oxytrochalcoflavanones A,B: New Biflavonoids from

Yang Liu, Norbo Kelsang, Jianghai Lu, Yingtao Zhang, Hong Liang, Pengfei Tu, Dexin Kong, Qingying Zhang
PMID: 31013944   DOI: 10.3390/molecules24081468

Abstract

Three previously undescribed biflavonoids, oxytrodiflavanone A (
), and oxytrochalcoflavanones A,B (
,
), were isolated from the aerial part of
, together with their putative biosynthetic monomers, i.e., (2
)-5,7-dihydroxyflavanone (
), (2
)-7-hydroxyflavanone (
), and 2',4'-dihydroxychalcone (
). The structures of these compounds were elucidated by a combination analysis of spectroscopic data. The cytotoxic activities of all the isolated compounds against PC-3 human prostate cancer cell line are also presented.


Rotenoids, Flavonoids, and Chalcones from the Root Bark of Millettia usaramensis

Tsegaye Deyou, Ivan Gumula, Fangfang Pang, Amra Gruhonjic, Michael Mumo, John Holleran, Sandra Duffy, Paul A Fitzpatrick, Matthias Heydenreich, Göran Landberg, Solomon Derese, Vicky Avery, Kari Rissanen, Máté Erdélyi, Abiy Yenesew
PMID: 26651537   DOI: 10.1021/acs.jnatprod.5b00581

Abstract

Five new compounds, 4-O-geranylisoliquiritigenin (1), 12-dihydrousararotenoid B (2), 12-dihydrousararotenoid C (3), 4'-O-geranyl-7-hydroxyflavanone (4), and 4'-O-geranyl-7-hydroxydihydroflavanol (5), along with 12 known natural products (6-17) were isolated from the CH2Cl2/MeOH (1:1) extract of the root bark of Millettia usaramensis ssp. usaramensis by chromatographic separation. The purified metabolites were identified by NMR spectroscopic and mass spectrometric analyses, whereas their absolute configurations were established on the basis of chiroptical data and in some cases also by X-ray crystallography. The crude extract was moderately active (IC50 = 11.63 μg/mL) against the ER-negative MDB-MB-231 human breast cancer cell line, and accordingly compounds 6, 8, 9, 10, 12, and 16 also showed moderate to low cytotoxic activities (IC50 25.7-207.2 μM). The new natural product 1 exhibited antiplasmodial activity with IC50 values of 3.7 and 5.3 μM against the chloroquine-sensitive 3D7 and the chloroquine-resistant Dd2 Plasmodium falciparum strains, respectively, and was also cytotoxic to the HEK293 cell line.


[Microbial kinetics: experiences with Staphylococcus aureus ATCC 25 293 and bacteriostatic drugs]

N B Pappano, S E Blanco, N B Debattista, F H Ferretti
PMID: 3508321   DOI:

Abstract




In vitro analysis of iron chelating activity of flavonoids

Přemysl Mladěnka, Kateřina Macáková, Tomáš Filipský, Libuše Zatloukalová, Luděk Jahodář, Paolo Bovicelli, Ilaria Proietti Silvestri, Radomír Hrdina, Luciano Saso
PMID: 21450273   DOI: 10.1016/j.jinorgbio.2011.02.003

Abstract

Flavonoids have been demonstrated to possess miscellaneous health benefits which are, at least partly, associated with iron chelation. In this in vitro study, 26 flavonoids from different subclasses were analyzed for their iron chelating activity and stability of the formed complexes in four patho/physiologically relevant pH conditions (4.5, 5.5, 6.8, and 7.5) and compared with clinically used iron chelator deferoxamine. The study demonstrated that the most effective iron binding site of flavonoids represents 6,7-dihydroxy structure. This site is incorporated in baicalein structure which formed, similarly to deferoxamine, the complexes with iron in the stoichiometry 1:1 and was not inferior in all tested pH to deferoxamine. The 3-hydroxy-4-keto conformation together with 2,3-double bond and the catecholic B ring were associated with a substantial iron chelation although the latter did not play an essential role at more acidic conditions. In agreement, quercetin and myricetin possessing all three structural requirements were similarly active to baicalein or deferoxamine at the neutral conditions, but were clearly less active in lower pH. The 5-hydroxy-4-keto site was less efficient and the complexes of iron in this site were not stable at the acidic conditions. Isolated keto, hydroxyl, methoxyl groups or an ortho methoxy-hydroxy groups were not associated with iron chelation at all.


Microbial transformations of 7-hydroxyflavanone

Edyta Kostrzewa-Susłow, Tomasz Janeczko
PMID: 22654578   DOI: 10.1100/2012/254929

Abstract

Microbial transformations of racemic 7-hydroxyflavanone using strains of genus Aspergillus (A. niger KB, A. niger 13/5, A. ochraceus 456) and the species Penicillium chermesinum 113 were studied. The products of O-methylation, O-methylation along with hydroxylation at C-3' and C-4', reduction of the carbonyl group, reduction of the carbonyl group along with hydroxylation at C-5, and dehydrogenation of C-2 and C-3 were obtained. Most of the products (with the exception of the O-methylation one) have stronger antioxidant properties than the initial substrate.


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